molecular formula C10H14N2O2 B13540204 Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate

Cat. No.: B13540204
M. Wt: 194.23 g/mol
InChI Key: IYVDVXMKXBZYBW-UHFFFAOYSA-N
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Description

The compound features a pyridin-2-ylmethyl substituent at the 2-position of the propanoate backbone and an amino group at the 3-position. Its structural complexity allows for diverse reactivity, including participation in cyclization reactions or serving as a precursor for bioactive molecules.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)6-9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3

InChI Key

IYVDVXMKXBZYBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds .

Scientific Research Applications

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl group play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substitutions

(a) Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (CAS 1305712-50-8)
  • Key Differences : Replaces the pyridin-2-yl group with a 1-methylpyrazol-4-ylmethyl substituent.
  • The dihydrochloride salt form enhances aqueous solubility .
(b) Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS 1303889-60-2)
  • Key Differences : Pyridin-4-ylmethyl substituent instead of pyridin-2-ylmethyl.
  • Impact : The position of the pyridine nitrogen (para vs. ortho) affects electronic distribution and steric interactions, which may influence binding affinity in biological systems .
(c) Ethyl 3-{[(2-dichloromethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Key Differences: Features a benzimidazole-carbonyl-pyridinylamino moiety linked to the propanoate.
  • Applications : Used as an intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor. The dichloromethyl and benzimidazole groups enhance lipophilicity and target specificity compared to simpler pyridinylmethyl derivatives .

Amino Ester Derivatives with Modified Backbones

(a) Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate
  • Key Differences: Incorporates a cyanoethenylamino group and dimethylamino substituent.
  • Reactivity: Designed for cyclocondensation reactions to form heterocyclic scaffolds (e.g., pyrido[1,2-a]pyrimidinones), highlighting its utility in constructing nitrogen-rich pharmacophores .
(b) Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenamide
  • Key Differences: Replaces the methyl ester with an ethyl ester and includes a cyano-ethoxycarbonyl substituent.
  • Synthetic Use : Serves as a reagent for synthesizing N-protected pyrido[1,2-a]pyrimidin-4-ones, demonstrating the role of ester groups in directing regioselectivity .

Functional Group Variations in Propanoate Derivatives

(a) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Key Differences : Fluorine substitution on the pyridine ring enhances metabolic stability and bioavailability.
  • Applications : Fluorinated analogs are common in drug design to modulate pharmacokinetic properties .
(b) Methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate (MPI128a)
  • Key Differences: Peptidomimetic structure with multiple chiral centers and a pyrrolidinone substituent.
  • Biological Relevance : Such derivatives are explored for antiviral activity, emphasizing the importance of stereochemistry in bioactivity .

Comparative Data Table

Compound Name Key Substituents Molecular Formula CAS Number Notable Properties/Applications References
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate Pyridin-2-ylmethyl, 3-amino, methyl ester C₁₁H₁₄N₂O₂ Not explicitly listed Potential intermediate for heterocycles
Methyl 3-amino-2-[(1-methylpyrazol-4-yl)methyl]propanoate dihydrochloride 1-Methylpyrazol-4-ylmethyl, dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 1305712-50-8 Enhanced solubility via salt formation
Ethyl 3-{[(2-dichloromethyl-1-methylbenzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate Benzimidazole-carbonyl, dichloromethyl C₂₀H₁₈Cl₂N₄O₃ Not explicitly listed Dabigatran etexilate precursor
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Cyanoethenylamino, dimethylamino C₁₄H₁₅N₅O₂ Not explicitly listed Cyclocondensation reactions

Research Findings and Implications

  • Synthetic Utility: Pyridin-2-ylmethyl-substituted amino esters like the target compound are versatile intermediates.
  • Pharmacological Potential: Derivatives with halogenation (e.g., fluorine in ) or salt forms (e.g., dihydrochloride in ) show optimized ADMET profiles, suggesting avenues for improving the target compound’s drug-likeness.
  • Steric and Electronic Effects : The position of the pyridine nitrogen (2- vs. 4-) significantly alters molecular interactions, as seen in receptor-binding studies of related compounds .

Biological Activity

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol

The compound features a propanoate backbone with a methyl ester group and a pyridin-2-ylmethyl substituent. The amino group present in the structure allows for hydrogen bonding, while the pyridine ring can engage in π-π interactions, which are crucial for modulating interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions. These include:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • π-π Interactions: The pyridine ring may participate in π-stacking interactions, enhancing binding affinity to certain receptors or enzymes.

These interactions suggest that the compound may act as an enzyme inhibitor or modulator, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, molecular docking studies have shown that this compound may inhibit thrombin, a target relevant for anticoagulant therapies, which is often exploited in cancer treatment protocols.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Methyl 2-amino-3-(pyridin-2-yl)propanoateAnticancerEnzyme inhibition
Ethyl 3-(pyridin-4-yl)propanoateAntimicrobialCell membrane disruption
Methyl (3R)-3-amino-(pyridin-4-yl)propanoateAnticancerTargeting growth factor receptors

Antimicrobial Activity

In addition to anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Thrombin Inhibition Study: A study demonstrated that this compound acts as a thrombin inhibitor through molecular docking simulations, indicating its potential application in anticoagulant drug development.
  • Antimicrobial Efficacy: In vitro assays showed that this compound has significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
  • Structural Analysis: X-ray crystallography of related compounds revealed important insights into the binding interactions between the amino group and target proteins, which could inform the design of more effective derivatives .

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